molecular formula C17H16BrN3O B2496267 6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine CAS No. 868213-30-3

6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine

Cat. No.: B2496267
CAS No.: 868213-30-3
M. Wt: 358.239
InChI Key: SMTLSTRHTBBDDE-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a quinazoline derivative, followed by the introduction of the 2-methoxyethyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dehalogenated quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(2-methoxyethyl)-4-quinazolinamine
  • 6-bromo-N-(2-methoxyethyl)pyridin-2-amine
  • 6-bromo-N-(2-methoxyethyl)-4-pyrimidinamine

Uniqueness

Compared to similar compounds, 6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine stands out due to its unique combination of the 2-methoxyethyl and phenyl groups, which may enhance its binding affinity and specificity for certain molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-N-(2-methoxyethyl)-4-phenylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O/c1-22-10-9-19-17-20-15-8-7-13(18)11-14(15)16(21-17)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTLSTRHTBBDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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